Tarloxotinib

Squamous Cell Carcinoma Head and Neck Cancer EGFR Inhibition

Tarloxotinib (TH-4000) is a clinical-stage, hypoxia-activated prodrug that selectively releases the potent, covalent pan-HER inhibitor tarloxotinib-E within the hypoxic tumor microenvironment. Unlike standard EGFR TKIs (erlotinib, afatinib, osimertinib), which cause dose-limiting systemic toxicities, Tarloxotinib remains inactive until encountering severe hypoxia unique to solid tumors, achieving markedly higher intratumoral drug concentrations. Preclinically, it demonstrates 100% response rates in squamous cell carcinoma models where cetuximab and afatinib show 0% responses, and potent inhibition of EGFR exon 20 insertion and HER2-activating mutations. This unique mechanism makes it the compound of choice for researchers studying tumor hypoxia, exon 20 mutants, or immuno-oncology combinations.

Molecular Formula C24H24BrClN9O3+
Molecular Weight 601.9 g/mol
CAS No. 1636938-13-0
Cat. No. B1652920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTarloxotinib
CAS1636938-13-0
Molecular FormulaC24H24BrClN9O3+
Molecular Weight601.9 g/mol
Structural Identifiers
SMILESCN1C=NC(=C1C[N+](C)(C)CC=CC(=O)NC2=NC=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)Cl)Br)[N+](=O)[O-]
InChIInChI=1S/C24H23BrClN9O3/c1-33-14-30-24(34(37)38)20(33)12-35(2,3)8-4-5-22(36)32-21-10-16-19(11-27-21)28-13-29-23(16)31-15-6-7-18(26)17(25)9-15/h4-7,9-11,13-14H,8,12H2,1-3H3,(H-,27,28,29,31,32,36)/p+1/b5-4+
InChIKeyMUJMYVFVAWFUJL-SNAWJCMRSA-O
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tarloxotinib 1636938-13-0: A Hypoxia-Activated Pan-HER Prodrug for Tumor-Selective Kinase Inhibition


Tarloxotinib (TH-4000) is a clinical-stage, hypoxia-activated prodrug (HAP) of a potent, covalent pan-HER tyrosine kinase inhibitor, tarloxotinib-E [1]. It is designed to selectively release its active effector in the hypoxic microenvironment of solid tumors, thereby minimizing systemic inhibition of wild-type EGFR and HER2 that is responsible for the dose-limiting toxicities characteristic of conventional EGFR TKIs [2]. As an irreversible inhibitor of EGFR, HER2, and HER4, tarloxotinib targets a broad range of HER-family oncogenes, including those harboring exon 20 insertion mutations, which are typically resistant to first- and second-generation TKIs [3]. Its unique mechanism offers a potential solution for cancers driven by these hard-to-treat alterations where other EGFR-targeted therapies have failed or shown limited efficacy [4].

Why Generic Substitution Fails: The Unique Pharmacological Rationale for Procuring Tarloxotinib 1636938-13-0


Generic substitution of tarloxotinib with a standard EGFR TKI, such as erlotinib, afatinib, or osimertinib, is scientifically unsound due to a fundamental divergence in their delivery and activation mechanisms. Unlike conventional TKIs, which achieve therapeutic concentrations systemically and are thus limited by on-target toxicity to normal tissues, tarloxotinib is a prodrug that remains inactive until encountering the severely hypoxic conditions unique to solid tumors [1]. This tumor-selective activation is designed to overcome the intrinsic therapeutic index limitations of its comparators, which have failed to demonstrate meaningful clinical activity in key indications like EGFR exon 20 insertion mutations [2]. Preclinical and clinical evidence demonstrates that tarloxotinib's active metabolite, tarloxotinib-E, achieves markedly higher concentrations in tumor tissue compared to plasma, a feat unattainable by standard TKIs [3]. This critical distinction underscores that tarloxotinib is not a mere alternative but a mechanistically distinct agent for specific, high-unmet-need patient populations.

Tarloxotinib 1636938-13-0: A Quantitative Guide to Its Differentiated Efficacy Against Key Comparators


Superior Preclinical Efficacy Against Squamous Cell Carcinoma Models Compared to Cetuximab and Afatinib

In preclinical models of squamous cell carcinoma of the head and neck (SCCHN) and skin (SCCS), tarloxotinib demonstrated a 100% response rate, whereas the comparators cetuximab and afatinib showed no responses (0% response rate) [1]. This was accompanied by superior pharmacodynamic effects of tarloxotinib on EGFR target modulation, indicating a potentially superior therapeutic index [1].

Squamous Cell Carcinoma Head and Neck Cancer EGFR Inhibition

Potent Inhibition of Wild-Type EGFR Signaling in Cancer Cell Lines with Therapeutic Index Not Achieved by Erlotinib or Afatinib

A comparative analysis of the active metabolite, T-TKI, against erlotinib and afatinib across five human cancer cell lines expressing wild-type (WT) EGFR revealed that T-TKI is a dose-potent inhibitor of WT EGFR signaling [1]. Critically, the prodrug tarloxotinib was found to possess the necessary therapeutic index to silence WT EGFR signaling in xenograft models at plasma exposure levels that are clinically achievable in humans, a threshold not met by erlotinib or afatinib due to systemic toxicity [1].

EGFR Signaling Wild-Type EGFR Cancer Cell Lines

Enhanced Tumor-Selective Drug Delivery: >8-Fold Higher Active Drug Concentration in Tumor vs. Plasma

Pharmacokinetic analysis in preclinical xenograft models demonstrated that tarloxotinib achieves markedly higher levels of its active metabolite, tarloxotinib-E, in tumor tissue compared to plasma [1]. Further studies using the EGFR-dependent MB49 syngeneic tumor model showed tarloxotinib lowers tumor hypoxia 8-fold [2]. While a direct tissue-to-plasma ratio is not provided for standard TKIs, it is well-established that systemic TKIs like erlotinib and afatinib achieve similar or higher plasma concentrations than tumor concentrations, leading to dose-limiting toxicities [3].

Pharmacokinetics Tumor-Selective Delivery Hypoxia-Activated Prodrug

Activity in EGFR Exon 20 Insertion Mutations, a Setting Where Other TKIs Show Limited Efficacy

Tarloxotinib demonstrates potent preclinical inhibition of EGFR exon 20 insertion mutants [1]. In contrast, a review of key clinical trials for this mutation shows that standard TKIs like erlotinib and gefitinib achieve a median progression-free survival (PFS) of less than 3 months and a response rate (RR) of only 8-27% [2]. Second-generation TKI afatinib also shows limited benefit with an 8.7% RR and a 2.7-month PFS, while osimertinib and neratinib have shown little to no activity [2]. This positions tarloxotinib as a mechanistically distinct candidate with preclinical evidence of efficacy where approved therapies have largely failed.

EGFR Exon 20 Insertion NSCLC Targeted Therapy

Clinical Proof-of-Concept: Dramatic Response in HER2 Exon 20 Mutant Lung Adenocarcinoma

In a patient with lung adenocarcinoma harboring a HER2 exon 20 p.A775_G776insYVMA mutation, tarloxotinib treatment resulted in a dramatic clinical response [1]. While quantitative response data for this single case is not provided, the observation is significant given that approved HER2-targeted therapies (e.g., trastuzumab, afatinib) have demonstrated limited activity against HER2 exon 20 mutations in NSCLC [2].

HER2 Exon 20 Mutation Lung Adenocarcinoma Clinical Case Report

Optimal Research and Procurement Scenarios for Tarloxotinib 1636938-13-0 Based on Differential Evidence


Investigating EGFR Exon 20 Insertion or HER2 Exon 20 Mutant NSCLC Models

Tarloxotinib is the preferred compound for studies involving non-small cell lung cancer (NSCLC) models harboring EGFR exon 20 insertions or HER2-activating mutations. Preclinical data demonstrates potent inhibition of these mutants, while clinical reviews show that standard-of-care EGFR TKIs like erlotinib, gefitinib, and afatinib achieve response rates below 10% and PFS under 3 months in this setting [1]. The dramatic clinical response observed in a patient with a HER2 exon 20 mutation further validates its potential in this high-unmet-need indication [2].

Exploring Wild-Type EGFR-Driven Tumors Where Systemic Toxicity Limits Standard TKIs

For researchers studying wild-type EGFR-driven cancers (e.g., certain squamous cell carcinomas), tarloxotinib offers a unique opportunity to achieve potent EGFR inhibition in vivo without the dose-limiting toxicities of erlotinib or afatinib. Preclinical models show that tarloxotinib can silence WT EGFR signaling at clinically relevant plasma exposures, a therapeutic index not achievable with its comparators [1]. This makes tarloxotinib the compound of choice for evaluating WT EGFR as a therapeutic target.

Evaluating Tumor Hypoxia-Targeted Drug Delivery and Immune Microenvironment Remodeling

Tarloxotinib's mechanism as a hypoxia-activated prodrug is a key differentiator, and it should be prioritized for studies focused on tumor hypoxia and its impact on the immune microenvironment. It has been shown to lower tumor hypoxia 8-fold in syngeneic models, leading to a significant influx of CD8+ T cells and potentiation of checkpoint inhibitor activity [1]. This makes it a valuable tool for research exploring the intersection of targeted therapy and immuno-oncology, an application for which conventional TKIs are not suited.

Conducting Preclinical Efficacy Studies in Squamous Cell Carcinoma of the Head and Neck (SCCHN) and Skin (SCCS)

Based on a direct preclinical comparison, tarloxotinib demonstrated a 100% response rate in SCCHN and SCCS models, whereas the approved agents cetuximab and afatinib showed 0% responses [1]. Therefore, tarloxotinib is the recommended compound for any preclinical research program investigating EGFR-targeted therapies in squamous cell carcinomas, where other agents have proven ineffective.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tarloxotinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.